Fosmenic acid
Overview
Description
Formic acid, also known as methanoic acid, is the simplest carboxylic acid and an important intermediate in chemical synthesis . It occurs naturally and is also produced industrially. It’s a colorless liquid with a pungent, penetrating odor at room temperature .
Synthesis Analysis
Formic acid can be synthesized by the action of sulfuric acid on sodium formate, which is produced from carbon monoxide and sodium hydroxide . It can also be produced electrochemically from CO2, water, and renewable energy .Molecular Structure Analysis
The molecular formula of formic acid is HCOOH. It consists of a carboxyl group (COOH) with a hydrogen atom attached . The Lewis structure of formic acid represents the bonding electron pairs between atoms of the molecule and lone pairs of electrons on an atom .Chemical Reactions Analysis
Formic acid exhibits typical characteristics of a carboxylic acid, such as the ability to donate a proton (H+) due to the presence of the hydroxyl group, making it a weak acid . It also shows some properties of the aldehydes .Physical and Chemical Properties Analysis
Formic acid is a colorless, fuming liquid with a pungent odor. It freezes at 8.4 °C (47.1 °F) and boils at 100.7 °C (213.3 °F) . In its pure state, formic acid is a highly polar substance, hence it is miscible with water, ethanol, and many other organic solvents .Scientific Research Applications
Humic Acid in Agriculture :
- Humic acid has been studied for its effects on plant growth and yield. For instance, a study showed that foliar application of humic acid could improve the growth, yield, and fruit quality of strawberries. It was found to increase the dry mass of shoots and roots, as well as the vitamin C and total soluble solids in fruits (Eshghi & Garazhian, 2015).
Fructooligosaccharides (FOS) in Nutrition and Health :
- FOS, a type of prebiotic, has been investigated for its effects on gut health and microbiota. Research has shown that FOS can stimulate the growth of beneficial gut bacteria and may have health benefits. For example, one study found that dietary FOS could reduce intestinal inflammatory activity in rats (Cherbut, Michel, & Lecannu, 2003).
Applications in Environmental Science :
- Humic substances, including humic acid, have been explored for their role in soil health and nutrient cycling. A study indicated that humic acid applications could positively affect dry weight and nutrient element uptake in maize plants grown under calcareous soil conditions (Çelik et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[cyclohex-3-en-1-yl(hydroxy)methyl]-hydroxy-oxophosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11O3P/c8-7(11(9)10)6-4-2-1-3-5-6/h1-2,6-8H,3-5H2/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFCSGGDLGVQFC-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(O)[P+](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864378 | |
Record name | [(Cyclohex-3-en-1-yl)(hydroxy)methyl](hydroxy)oxophosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13237-70-2 | |
Record name | Fosmenic acid [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013237702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FOSMENIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD27I23138 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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